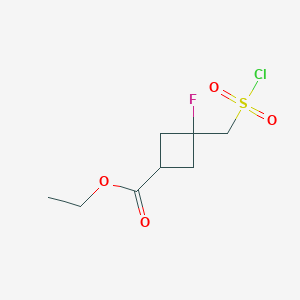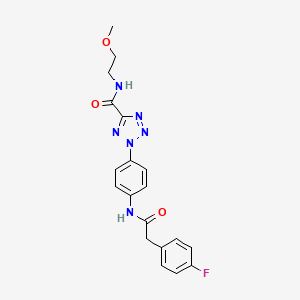![molecular formula C24H29N5 B2961361 11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 844862-81-3](/img/structure/B2961361.png)
11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a chemical compound with the linear formula C22H24N4 . It has a molecular weight of 344.463 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a complex structure as indicated by its name. The name suggests it contains an azepan ring (a seven-membered ring with one nitrogen atom), attached to a benzimidazo[1,2-b]isoquinoline structure, which is a polycyclic compound with multiple rings .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into compounds with similar complex structures often focuses on their synthesis and chemical properties. For example, the study by Steiner et al. (1986) describes the synthesis and pharmacological activity of new dibenzazepines with variations in the basic side chain, showcasing the methodological advancements in creating complex molecules with potential central nervous system implications (Steiner et al., 1986). Döpp et al. (2002) detailed the use of dicyanomethylene compounds as cyanation reagents, highlighting the versatility of cyanation in synthesizing carbonitrile-containing compounds (Döpp et al., 2002).
Mechanistic Insights and Transformations
The exploration of reaction mechanisms and transformations provides valuable insights into the behavior of complex molecules. Novikov et al. (2005) investigated the 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides, leading to the synthesis of fluoro-substituted derivatives, demonstrating the potential for creating structurally diverse molecules with significant biological activity (Novikov et al., 2005).
Potential Applications in Medicinal Chemistry
Complex molecules similar to the one often have potential applications in medicinal chemistry, particularly in drug discovery and development. The study by Sami et al. (1996) synthesizes new dibenzisoquinoline diones with modifications at various positions, some of which exhibited potent antitumor activity, highlighting the therapeutic potential of such compounds (Sami et al., 1996).
Contribution to Sustainable Chemistry
The advancement towards sustainable chemistry is another area of interest. Mizuno et al. (2007) presented a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, showcasing an environmentally friendly approach to synthesizing complex molecules (Mizuno et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
11-[2-(azepan-1-yl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5/c25-17-20-18-9-3-4-10-19(18)23(26-13-16-28-14-7-1-2-8-15-28)29-22-12-6-5-11-21(22)27-24(20)29/h5-6,11-12,26H,1-4,7-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYDWTKQPZSCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-[2-(Azepan-1-yl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)



![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)